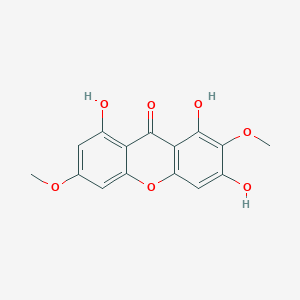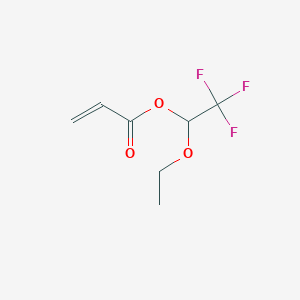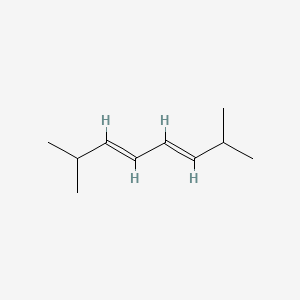![molecular formula C21H14N2O3 B14306070 2-[2-(10-Oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid CAS No. 114044-17-6](/img/structure/B14306070.png)
2-[2-(10-Oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(10-Oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid is an organic compound that features a phenanthrene core linked to a benzoic acid moiety via a hydrazone linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(10-Oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid typically involves the condensation of 9,10-phenanthrenequinone with 2-hydrazinylbenzoic acid. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(10-Oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The phenanthrene core can be oxidized to form quinone derivatives.
Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives of the phenanthrene core.
Reduction: Hydrazine derivatives of the hydrazone linkage.
Substitution: Halogenated or nitrated derivatives of the benzoic acid moiety.
Aplicaciones Científicas De Investigación
2-[2-(10-Oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Studied for its potential anti-cancer properties, as the phenanthrene core is known to interact with DNA.
Industry: Potential use in the development of organic electronic materials due to its conjugated system.
Mecanismo De Acción
The mechanism by which 2-[2-(10-Oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid exerts its effects is largely dependent on its interaction with molecular targets. The phenanthrene core can intercalate with DNA, disrupting its function and potentially leading to anti-cancer effects. The hydrazone linkage may also play a role in binding to specific proteins or enzymes, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-(1-Thiophene-2-yl)ethylidene)hydrazinyl)benzoic acid: Similar structure with a thiophene ring instead of a phenanthrene core.
2-(2,7-Dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid: Contains a xanthene core with similar functional groups.
Uniqueness
2-[2-(10-Oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid is unique due to its phenanthrene core, which provides distinct electronic and steric properties compared to other similar compounds
Propiedades
Número CAS |
114044-17-6 |
|---|---|
Fórmula molecular |
C21H14N2O3 |
Peso molecular |
342.3 g/mol |
Nombre IUPAC |
2-[(10-hydroxyphenanthren-9-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C21H14N2O3/c24-20-16-10-4-2-8-14(16)13-7-1-3-9-15(13)19(20)23-22-18-12-6-5-11-17(18)21(25)26/h1-12,24H,(H,25,26) |
Clave InChI |
ZBFWQUSTBHUUBP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2N=NC4=CC=CC=C4C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


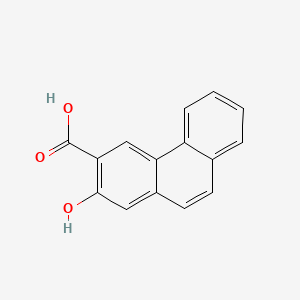
![3-(2,2-Dichloroethenyl)-3-[(methylsulfanyl)methyl]pentane-2,4-dione](/img/structure/B14305994.png)
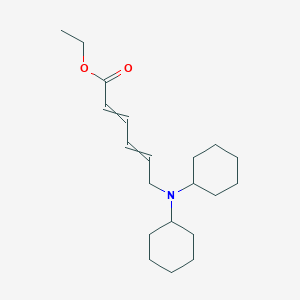
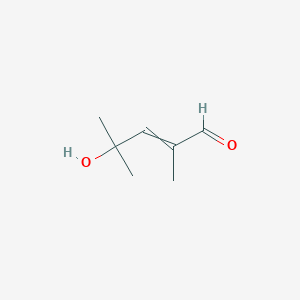
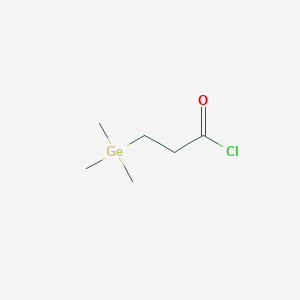
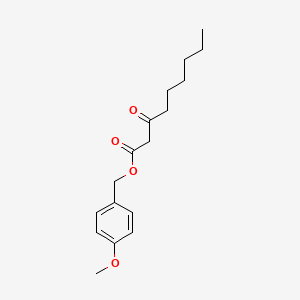
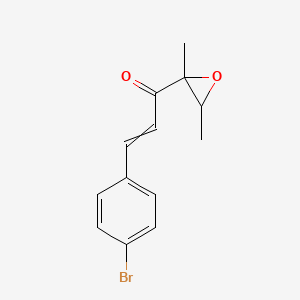
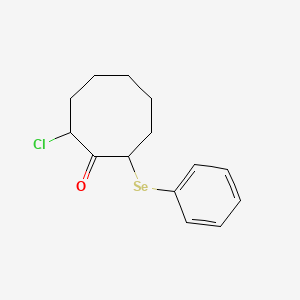
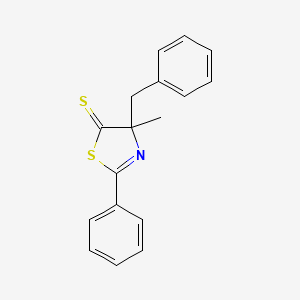
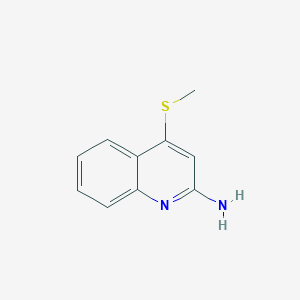
![N-Hydroxy-N-methyl-3-{[3-(2-pentylphenoxy)propyl]sulfanyl}propanamide](/img/structure/B14306055.png)
